

GW7845: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Review of the Non-Thiazolidinedione PPARy Agonist

Introduction

GW7845 is a potent and selective, orally active agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARy), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1] Unlike the thiazolidinedione (TZD) class of PPARy agonists, **GW7845** is a non-thiazolidinedione, tyrosine-derived compound.[2] This distinction is significant as it offers the potential for a different pharmacological profile, possibly mitigating some of the side effects associated with TZDs. This technical guide provides a comprehensive overview of **GW7845**, summarizing its chemical properties, mechanism of action, and key experimental data to support its use in research and drug development.

Chemical Properties

GW7845, with the chemical name (S)-2-(1-carboxy-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester, is a synthetic organic compound.[1] Its chemical structure and properties are summarized in the table below.



Property	Value	Reference
Chemical Formula	C29H28N2O6	[1]
Molecular Weight	500.55 g/mol	[1]
CAS Number	196809-22-0	[3]
Appearance	Not specified in available literature	
Solubility	Not specified in available literature	

Mechanism of Action

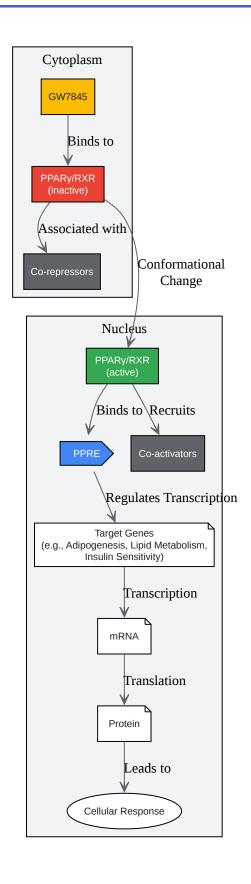
As a PPARy agonist, **GW7845** binds to and activates PPARy. This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR).[4] The **GW7845**-PPARy/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[4] This ultimately results in the regulation of genes involved in adipogenesis, lipid metabolism, and insulin sensitivity.[5][6]

Beyond its primary action on PPARy, **GW7845** has also been shown to inhibit voltage-dependent calcium channels (VDCC).[2] This off-target effect may contribute to its overall pharmacological profile.

Signaling Pathways

The activation of PPARy by **GW7845** initiates a cascade of signaling events that influence various cellular processes. The canonical PPARy signaling pathway is depicted below.





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Canonical PPARy Signaling Pathway



In Vitro Studies Binding Affinity and Potency

Several studies have characterized the in vitro activity of **GW7845**. The available quantitative data are summarized below. It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions.

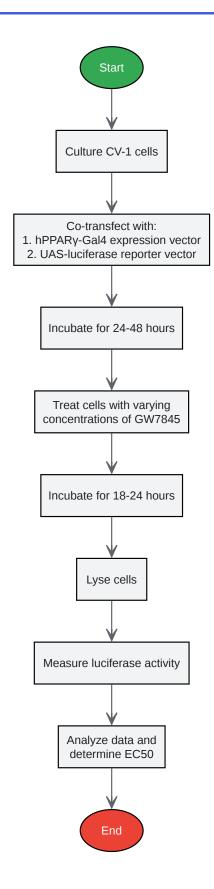
Parameter	Value	Cell Line/System	Assay Type	Reference
Inhibitor Constant (Ki)	3.7 nM	Not specified	Radioligand binding assay	[1]
EC50	0.71 nM	CV-1 cells	Reporter gene assay (hPPARy- Gal4)	[2]
EC50	1.2 nM	Not specified	Reporter gene assay (mPPARy)	[7]
IC50 (vs. VDCC)	3.0 μΜ	Rat mesenteric artery smooth muscle cells	Patch-clamp	[8]
IC50 (vs. Rosiglitazone- induced activity)	110 nM	CV-1 cells	Reporter gene assay	[3]

Experimental Protocols

PPARy Reporter Gene Assay (Illustrative Protocol):

A common method to assess the potency of PPARy agonists is the reporter gene assay. While the exact protocol used for the 0.71 nM EC50 value is not detailed in the available abstract, a general workflow can be described.





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Reporter Gene Assay Workflow



In Vivo Studies

Mammary Carcinogenesis Inhibition

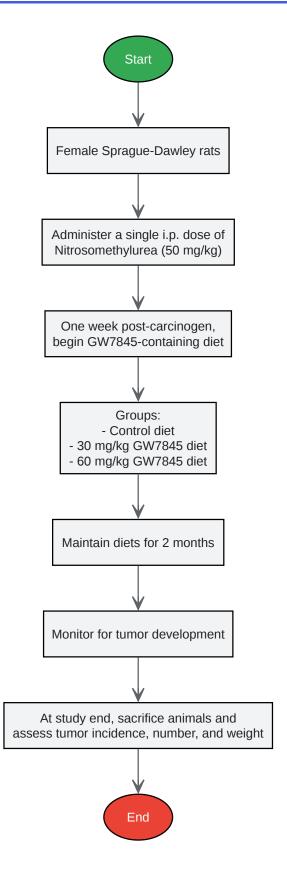
GW7845 has been evaluated for its anti-cancer properties in a rat model of mammary carcinogenesis.

Animal Model	Carcinogen	GW7845 Dose	Duration	Key Findings	Reference
Female Sprague- Dawley rats	Nitrosomethyl urea (NMU)	30 or 60 mg/kg of diet	2 months	Significantly reduced tumor incidence, number, and weight at both doses.	[9][10]

Experimental Protocol: Rat Mammary Carcinogenesis Study (Summary):

The following is a summary of the protocol used in the study by Suh et al. (1999).





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In Vivo Carcinogenesis Study Workflow



Metabolic Disease Models

GW7845 has also been investigated in a diet-induced obesity model, demonstrating its potential for treating metabolic disorders.

Animal Model	Diet	GW7845 Treatment	Key Findings	Reference
High-fat fed rats	High-fat diet	Not specified	Improved insulin sensitivity.	[2]
LDL receptor- deficient male mice	High-cholesterol diet	Not specified	Strongly inhibited the development of atherosclerosis.	[7]

Safety and Toxicology

Limited information is publicly available regarding the comprehensive safety and toxicology profile of **GW7845**. As with other PPARy agonists, potential side effects could be a concern and would require thorough investigation in preclinical and clinical studies. One study noted that **GW7845** induces apoptosis in primary pro-B cells and a pro/pre-B cell line, which could contribute to both its potential anti-cancer effects and possible bone marrow toxicity.[3]

Conclusion

GW7845 is a potent and selective non-thiazolidinedione PPARy agonist with demonstrated efficacy in preclinical models of cancer and metabolic disease. Its distinct chemical structure may offer a differentiated pharmacological profile compared to traditional TZDs. The data presented in this guide highlight its potential as a valuable research tool and a starting point for the development of novel therapeutics targeting the PPARy pathway. Further research is warranted to fully elucidate its detailed mechanism of action, downstream gene targets, pharmacokinetic profile, and long-term safety.

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